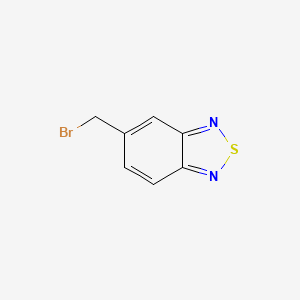

5-(Bromomethyl)-2,1,3-benzothiadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPACAAYCVWCFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343624 | |

| Record name | 5-(Bromomethyl)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65858-50-6 | |

| Record name | 5-(Bromomethyl)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(bromomethyl)-2,1,3-benzothiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-(Bromomethyl)-2,1,3-benzothiadiazole: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

A Comprehensive Technical Overview of 5-(Bromomethyl)-2,1,3-benzothiadiazole (CAS Number: 65858-50-6) for Advanced Research Applications

This technical guide provides an in-depth overview of this compound, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document outlines its chemical and physical properties, provides a detailed synthesis protocol, and explores its applications, particularly in the realm of fluorescent labeling and cellular imaging.

Core Compound Properties

This compound, identified by the CAS number 65858-50-6, is a solid, crystalline compound.[1][2][3][4] Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 65858-50-6 | [1][2][3][4][5] |

| Molecular Formula | C₇H₅BrN₂S | [1][3][4][5] |

| Molecular Weight | 229.10 g/mol | [1] |

| Melting Point | 91 °C | [5] |

| Boiling Point | 299.3 °C at 760 mmHg | [5] |

| Flash Point | 134.8 °C | [5] |

| Appearance | Solid |

Synthesis Protocol

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis of this compound.

Detailed Methodology (Hypothetical):

-

Dissolution: Dissolve 5-methyl-2,1,3-benzothiadiazole in a suitable solvent such as carbon tetrachloride (CCl₄) in a round-bottom flask.

-

Addition of Reagents: Add N-Bromosuccinimide (NBS) and a radical initiator, for example, azobisisobutyronitrile (AIBN), to the solution.

-

Reaction: Reflux the mixture under inert atmosphere with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the succinimide byproduct. Wash the filtrate with a sodium thiosulfate solution to remove any unreacted bromine, followed by a water wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Applications in Research and Drug Development

The 2,1,3-benzothiadiazole (BTD) core is a privileged scaffold in medicinal chemistry and materials science due to its unique electronic and photophysical properties.[6][7] this compound, with its reactive bromomethyl group, is a valuable building block for introducing the BTD fluorophore into other molecules.[5]

Fluorescent Labeling of Biomolecules

The primary application of this compound is as a fluorescent labeling reagent. The bromomethyl group is a good electrophile that can react with nucleophilic residues in biomolecules, such as the thiol group of cysteine residues in proteins and peptides. This reaction forms a stable thioether bond, covalently attaching the fluorescent BTD moiety to the target molecule.

Experimental Workflow for Fluorescent Labeling of Peptides:

Caption: Workflow for fluorescently labeling a cysteine-containing peptide.

Detailed Methodology for Peptide Labeling:

-

Peptide Solution Preparation: Dissolve the cysteine-containing peptide in a suitable reaction buffer, such as phosphate-buffered saline (PBS) at pH 7.4, to a final concentration of approximately 1 mg/mL.

-

Reagent Solution Preparation: Prepare a stock solution of this compound in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Labeling Reaction: Add a 5- to 10-fold molar excess of the reagent solution to the peptide solution.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature in the dark.

-

Purification: Purify the labeled peptide from unreacted reagent and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Confirm the successful labeling and determine the molecular weight of the fluorescently labeled peptide using mass spectrometry. Characterize the photophysical properties of the labeled peptide using fluorescence spectroscopy.

Cellular Imaging

Fluorescently labeled biomolecules are instrumental in cellular imaging studies, allowing for the visualization of their localization and dynamics within living cells.[7][8] Peptides or proteins labeled with this compound can be introduced into cells to study their interactions and trafficking. The benzothiadiazole fluorophore generally exhibits good photostability, making it suitable for fluorescence microscopy applications.

While no specific signaling pathway involving the direct action of this compound has been identified in the searched literature, its utility as a fluorescent tag allows for the investigation of numerous biological pathways. For instance, a labeled peptide that binds to a specific receptor could be used to visualize receptor trafficking and downstream signaling events upon ligand binding.

Logical Relationship for Cellular Imaging Application:

Caption: Logical flow for using the compound in cellular imaging.

Conclusion

This compound is a valuable chemical tool for researchers in chemistry, biology, and medicine. Its reactive handle allows for the straightforward incorporation of the highly fluorescent and photostable benzothiadiazole core into a wide range of biomolecules. This enables a variety of downstream applications, most notably in the fluorescent labeling of proteins and peptides for biochemical assays and cellular imaging studies. While further research is needed to elucidate its direct involvement in biological signaling pathways, its utility as a versatile fluorescent probe is well-established within the broader context of the benzothiadiazole family of compounds.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 65858-50-6 this compound AKSci Y9756 [aksci.com]

- 3. This compound , 65858-50-6 - CookeChem [cookechem.com]

- 4. echemi.com [echemi.com]

- 5. lookchem.com [lookchem.com]

- 6. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices | MDPI [mdpi.com]

- 7. Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of a New Generation Probes. | Semantic Scholar [semanticscholar.org]

5-(Bromomethyl)-2,1,3-benzothiadiazole chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-(Bromomethyl)-2,1,3-benzothiadiazole, a key heterocyclic compound. It details its chemical identity, structural features, physicochemical properties, and its role as a versatile building block in the synthesis of complex molecules for pharmaceuticals and materials science.

Chemical Structure and IUPAC Name

This compound is a bicyclic aromatic compound. Its structure consists of a benzene ring fused to a 1,2,5-thiadiazole ring, with a bromomethyl (-CH₂Br) group attached at the 5-position of the benzothiadiazole core.

-

IUPAC Name: this compound

-

Synonyms: 5-(bromomethyl)benzo[c][1][2]thiadiazole, 5-(Bromomethyl)piazthiole[1]

The diagram below illustrates the relationship between the core chemical structure and its systematic name, highlighting the numbering of the heterocyclic system.

Caption: Logical relationship between the chemical structure and IUPAC name.

Physicochemical Properties

The physicochemical properties of this compound are summarized below. These properties are crucial for its handling, reaction setup, and integration into various applications.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrN₂S | [1][3][4] |

| Molecular Weight | 229.10 g/mol | [1][4] |

| CAS Number | 65858-50-6 | [1][3] |

| Physical Form | Solid | |

| MDL Number | MFCD00544836 | [4] |

| SMILES String | BrCC1=CC2=NSN=C2C=C1 | |

| InChI Key | JEPACAAYCVWCFI-UHFFFAOYSA-N |

Synthesis and Reactivity

The bromomethyl group is a key reactive site in this molecule, making it a valuable intermediate in organic synthesis. It readily participates in nucleophilic substitution reactions, allowing for the attachment of various functional groups. This reactivity is fundamental to its role as a building block for more complex molecules.

A common synthetic route to the parent 2,1,3-benzothiadiazole core involves the reaction of o-phenylenediamine with thionyl chloride.[5] Subsequent functionalization, such as bromination, can be performed to yield derivatives like this compound.

Experimental Protocol: Illustrative Synthesis of a Benzothiadiazole Core

Caption: Generalized experimental workflow for benzothiadiazole synthesis.

Applications in Research and Development

The 2,1,3-benzothiadiazole (BTD) core is a potent electron-withdrawing unit, and its derivatives are extensively used in the development of advanced materials. The incorporation of the BTD moiety into molecular structures can significantly influence their electronic and photophysical properties.

-

Organic Electronics: BTD derivatives are integral components in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[6][7][8] Their electron-accepting nature helps in tuning the HOMO-LUMO energy gaps of conjugated molecules, which is critical for these applications.[6]

-

Pharmaceuticals and Medicinal Chemistry: The benzothiadiazole scaffold is present in various bioactive molecules. This compound serves as a crucial starting material for synthesizing new drug candidates by allowing for the introduction of diverse pharmacophores through its reactive bromomethyl group.[1]

-

Fluorescent Probes: The strong fluorescence often exhibited by BTD derivatives makes them suitable for use as fluorophore building blocks in the design of chemical sensors and probes for detecting various analytes.[7][8]

The diagram below illustrates the central role of this compound as a versatile building block leading to various advanced applications.

Caption: Role as a chemical intermediate in different scientific fields.

Safety Information

This compound is classified as acutely toxic if swallowed. Appropriate safety precautions must be taken during handling.

-

GHS Pictogram: GHS06 (Skull and crossbones)

-

Signal Word: Danger

-

Hazard Statement: H301 (Toxic if swallowed)

-

Precautionary Statements: P264, P270, P301 + P310, P405, P501

Always consult the material safety data sheet (MSDS) before use and handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

References

- 1. Cas 65858-50-6,this compound | lookchem [lookchem.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. echemi.com [echemi.com]

- 4. This compound , 65858-50-6 - CookeChem [cookechem.com]

- 5. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 6. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Bromomethyl Group in Benzothiadiazole Derivatives: A Gateway to Novel Therapeutics and Research Tools

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,1,3-benzothiadiazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and versatile functionalization potential. The introduction of a bromomethyl group onto this heterocyclic system unlocks a plethora of synthetic possibilities, primarily through nucleophilic substitution reactions. This highly reactive handle serves as a linchpin for the development of novel drug candidates, molecular probes, and advanced materials. This technical guide provides a comprehensive overview of the reactivity of the bromomethyl group in benzothiadiazole derivatives, complete with experimental protocols, quantitative data, and visualizations of relevant chemical and biological pathways.

Core Reactivity: The Susceptibility of the Bromomethyl Group to Nucleophilic Attack

The bromomethyl group attached to the benzothiadiazole ring is an excellent electrophile, making it highly susceptible to attack by a wide range of nucleophiles. This reactivity is analogous to that of other benzylic bromides, where the adjacent aromatic system stabilizes the transition state of SN2 reactions. The electron-withdrawing nature of the benzothiadiazole ring system further enhances the electrophilicity of the benzylic carbon, facilitating rapid displacement of the bromide ion.

Common nucleophilic substitution reactions involving bromomethyl benzothiadiazole derivatives include reactions with amines, thiols, and azide ions. These reactions are typically carried out under mild conditions and provide high yields of the corresponding substituted products.

Table 1: Summary of Nucleophilic Substitution Reactions on Bromomethyl Benzothiadiazole Derivatives

| Nucleophile | Product | Typical Reaction Conditions | Yield (%) | Reference Analogy |

| Secondary Amines (e.g., Piperidine) | 2-(Piperidin-1-ylmethyl)benzothiadiazole | Base (e.g., K2CO3), Solvent (e.g., DMF), Room Temperature | High | [1] |

| Thiols (e.g., Thiophenol) | 2-(Phenylthiomethyl)benzothiadiazole | Base (e.g., NaH), Solvent (e.g., THF), Room Temperature | High | [2] |

| Sodium Azide (NaN3) | 2-(Azidomethyl)benzothiadiazole | Solvent (e.g., Aqueous Acetone), Room Temperature | Good | [3][4] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of benzothiadiazole derivatives. The following protocols are based on established procedures for analogous reactions and can be adapted for specific bromomethyl benzothiadiazole substrates.

Protocol 1: Synthesis of 2-(Aminomethyl)benzothiadiazole Derivatives via Nucleophilic Substitution with a Secondary Amine

Objective: To synthesize a 2-(piperidin-1-ylmethyl)benzothiadiazole derivative.

Materials:

-

2-(Bromomethyl)benzothiadiazole derivative (1.0 eq)

-

Piperidine (1.2 eq)

-

Potassium carbonate (K2CO3) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve the 2-(bromomethyl)benzothiadiazole derivative in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add potassium carbonate to the solution, followed by the dropwise addition of piperidine.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-(piperidin-1-ylmethyl)benzothiadiazole derivative.

Protocol 2: Synthesis of 2-(Thioether)benzothiadiazole Derivatives via Nucleophilic Substitution with a Thiol

Objective: To synthesize a 2-((phenylthio)methyl)benzothiadiazole derivative.

Materials:

-

2-(Bromomethyl)benzothiadiazole derivative (1.0 eq)

-

Thiophenol (1.1 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a suspension of sodium hydride in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere, add thiophenol dropwise at 0 °C.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add a solution of the 2-(bromomethyl)benzothiadiazole derivative in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of 2-(Azidomethyl)benzothiadiazole Derivatives

Objective: To synthesize a 2-(azidomethyl)benzothiadiazole derivative, a versatile intermediate for click chemistry and reduction to primary amines.

Materials:

-

2-(Bromomethyl)benzothiadiazole derivative (1.0 eq)

-

Sodium azide (NaN3) (1.5 eq)

-

Acetone/Water solvent mixture (e.g., 9:1)

-

Ethyl acetate

-

Water

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve the 2-(bromomethyl)benzothiadiazole derivative in an acetone/water mixture in a round-bottom flask.

-

Add sodium azide to the solution and stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.

-

After completion, remove the acetone under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the 2-(azidomethyl)benzothiadiazole derivative, which can often be used in the next step without further purification.

Visualization of Chemical Transformations and Biological Relevance

The functional groups introduced via nucleophilic substitution on the bromomethyl group can serve as pharmacophores or as handles for further derivatization, leading to compounds with significant biological activity. For instance, many benzothiadiazole and benzothiazole derivatives have been identified as potent enzyme inhibitors, particularly targeting kinases.[5][6]

Kinase Inhibition Pathway

Many kinase inhibitors function by competing with ATP for binding to the active site of the enzyme, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways implicated in cell proliferation and survival. The benzothiadiazole core can act as a scaffold that presents various substituents to interact with the kinase active site.

Caption: Competitive inhibition of a kinase by a benzothiadiazole derivative.

Experimental Workflow for Synthesis and Evaluation

The development of novel benzothiadiazole-based drug candidates typically follows a structured workflow from synthesis to biological evaluation.

Caption: A generalized workflow for the synthesis and evaluation of 2-substituted benzothiadiazole derivatives.

References

- 1. Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Continuous multistep synthesis of 2-(azidomethyl)oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Substituted 2-arylbenzothiazoles as kinase inhibitors: hit-to-lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 5-(Bromomethyl)-2,1,3-benzothiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility and stability of 5-(Bromomethyl)-2,1,3-benzothiadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific quantitative data in public literature, this document outlines the predicted physicochemical behavior based on structural analysis, provides standardized experimental protocols for its determination, and presents a logical workflow for these assessments.

Core Compound Properties

This compound possesses a unique molecular architecture that dictates its interaction with various solvents and its inherent stability. The benzothiadiazole core is a bicyclic aromatic system containing nitrogen and sulfur, contributing to its electron-withdrawing nature and potential for π-π stacking interactions. The bromomethyl group (-CH₂Br) is a reactive functional group that can participate in nucleophilic substitution reactions, influencing its stability, while also contributing to the molecule's overall polarity.

Predicted Solubility Profile

The solubility of this compound is predicted to be influenced by the interplay between its aromatic, heterocyclic core and the polar, reactive bromomethyl substituent. A hypothetical solubility profile is presented in Table 1 to serve as a practical reference for researchers.

Table 1: Predicted Solubility of this compound at 25°C

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Low to Negligible | The hydrophobic benzothiadiazole core is expected to dominate, leading to poor aqueous solubility. |

| Methanol, Ethanol | Polar Protic | Moderate | The polar hydroxyl group of the alcohols can interact with the heterocyclic nitrogen and sulfur atoms and the bromomethyl group, leading to moderate solubility. |

| Dichloromethane (DCM), Chloroform | Chlorinated | High | These solvents are effective at dissolving moderately polar and aromatic compounds. |

| Acetone, Ethyl Acetate | Polar Aprotic | Moderate to High | These solvents should effectively solvate the compound due to a balance of polarity and nonpolar character. |

| Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Polar Aprotic | High | These highly polar aprotic solvents are expected to be excellent solvents for this compound. |

| Hexane, Toluene | Nonpolar | Low | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |

Stability Characteristics

The stability of this compound is a critical parameter for its handling, storage, and application. The primary point of instability is the bromomethyl group, which is susceptible to hydrolysis and nucleophilic attack. The benzothiadiazole ring itself is a stable aromatic system but can be subject to degradation under harsh conditions.

Table 2: Predicted Stability of this compound

| Condition | Predicted Stability | Potential Degradation Pathway |

| pH | ||

| Acidic (pH 1-3) | Moderate | Potential for acid-catalyzed hydrolysis of the bromomethyl group to the corresponding alcohol. |

| Neutral (pH 6-8) | Moderate | Slow hydrolysis of the bromomethyl group may occur in the presence of water. |

| Basic (pH 9-12) | Low | Base-catalyzed hydrolysis of the bromomethyl group is expected to be more rapid. |

| Temperature | ||

| Refrigerated (2-8 °C) | High | Recommended for long-term storage to minimize degradation. |

| Room Temperature (20-25 °C) | Moderate | Gradual degradation may occur over time. |

| Elevated (>40 °C) | Low | Thermal decomposition is likely, potentially involving the loss of HBr and polymerization. Thermal degradation of brominated compounds can lead to the formation of various byproducts.[1] |

| Light | ||

| Ambient Light | Moderate | Benzothiadiazole derivatives can be sensitive to light. Photodegradation may occur upon prolonged exposure. |

| UV Light | Low | Exposure to UV radiation is expected to accelerate degradation. Photodegradation of benzothiazole derivatives has been reported. |

Experimental Protocols

Detailed methodologies for determining the solubility and stability of this compound are provided below. These protocols are based on standard pharmaceutical industry practices.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected solvent (e.g., water, phosphate-buffered saline at various pH values, organic solvents). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Shake the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm syringe filter compatible with the solvent.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Report the solubility in units of mg/mL or µg/mL.

Protocol 2: Stability Assessment (Forced Degradation Study)

-

Sample Preparation: Prepare solutions of this compound in various media to assess its stability under different stress conditions.

-

Stress Conditions:

-

Hydrolytic Stability: Incubate the compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) solutions at a controlled temperature (e.g., 50°C).

-

Oxidative Stability: Treat the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Stability: Expose the solid compound to dry heat (e.g., 60°C) and the compound in solution to elevated temperatures.

-

Photostability: Expose the solid compound and its solution to a light source according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours) for analysis.

-

Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

-

Data Evaluation: Quantify the amount of the parent compound remaining at each time point and identify and quantify any major degradation products.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Experimental Workflow for Solubility Determination.

Caption: Workflow for Forced Degradation Studies.

Conclusion

This technical guide provides a foundational understanding of the anticipated solubility and stability of this compound. While specific experimental data is not yet widely available, the provided predictions and detailed experimental protocols offer a robust framework for researchers and drug development professionals to characterize this compound. The outlined workflows ensure a systematic approach to generating the critical data necessary for advancing research and development efforts involving this promising heterocyclic scaffold.

References

Spectroscopic and Synthetic Guide to 5-(Bromomethyl)-2,1,3-benzothiadiazole for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-(Bromomethyl)-2,1,3-benzothiadiazole. These predictions are derived from the analysis of the 2,1,3-benzothiadiazole core and the known effects of a bromomethyl substituent.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Protons | Assignment |

| ~7.9 | d | 1H | H-7 |

| ~7.8 | s | 1H | H-4 |

| ~7.5 | d | 1H | H-6 |

| ~4.8 | s | 2H | -CH₂Br |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. The aromatic proton shifts are estimated based on the parent 2,1,3-benzothiadiazole, with expected deshielding from the electron-withdrawing nature of the heterocycle and the substituent.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Carbon |

| ~154 | C-7a |

| ~153 | C-3a |

| ~132 | C-5 |

| ~129 | C-6 |

| ~122 | C-4 |

| ~121 | C-7 |

| ~32 | -CH₂Br |

Solvent: CDCl₃. The chemical shifts are estimated based on the known values for the benzothiadiazole ring and the expected position of a brominated methyl carbon.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1600-1450 | Medium-Strong | C=C & C=N Aromatic Ring Stretch |

| 1210-1250 | Strong | C-N Stretch |

| ~1220 | Strong | C-Br Stretch |

| ~750 | Strong | C-H Out-of-plane Bending |

The presence of the aromatic benzothiadiazole ring will dominate the spectrum. The C-Br stretch is a key indicator for the bromomethyl group.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 228/230 | [M]⁺ Molecular ion peak (presence of Br isotopes, ~1:1 ratio) |

| 149 | [M-Br]⁺ Fragment |

| 121 | [M-CH₂Br]⁺ Fragment |

The mass spectrum is expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br).

Proposed Synthesis and Characterization Workflow

The following diagram illustrates a plausible workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Caption: Proposed workflow for synthesis and characterization.

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible method for the synthesis of the target compound from a commercially available starting material.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methyl-2,1,3-benzothiadiazole (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄).

-

Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove succinimide. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization Protocols

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer.

-

¹³C NMR: Acquire the carbon NMR spectrum on the same instrument.

-

Sample Preparation: Place a small amount of the solid product directly on the ATR crystal of an FT-IR spectrometer.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Method: Utilize a suitable ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).

-

Analysis: Analyze the resulting mass-to-charge ratio (m/z) to confirm the molecular weight and fragmentation pattern. The isotopic distribution of bromine should be clearly observable.

The Benzothiadiazole Core: A Technical Guide to its Applications in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,1,3-benzothiadiazole (BTD) core is a heterocyclic aromatic molecule that has garnered significant attention in materials science. Its electron-deficient nature, rigid and planar structure, and facile functionalization make it a versatile building block for a new generation of organic electronic materials. When integrated into larger molecular structures, the BTD unit imparts unique photophysical and electronic properties, leading to advancements in organic solar cells (OSCs), organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent sensors. This technical guide provides an in-depth overview of the applications of the BTD core, focusing on quantitative data, detailed experimental protocols, and the underlying scientific principles.

Applications in Organic Electronics

The intrinsic electron-accepting property of the benzothiadiazole unit makes it a critical component in donor-acceptor (D-A) type architectures. In these systems, the BTD core is copolymerized with electron-donating moieties to create materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This energy level engineering is fundamental to the performance of various organic electronic devices.

Organic Solar Cells (OSCs)

In the realm of organic photovoltaics, benzothiadiazole-based polymers have been instrumental in achieving high power conversion efficiencies (PCEs).[1][2] These polymers can function as both electron donors and acceptors in OSCs.[1] The introduction of fluorine atoms to the BTD core to create fluorinated benzothiadiazole (FBT) has been a particularly effective strategy. Fluorination lowers the HOMO energy level, leading to higher open-circuit voltages (Voc) in solar cells, and can improve molecular packing, which enhances charge transport.[3][4]

Table 1: Performance of Benzothiadiazole-Based Polymers in Organic Solar Cells

| Polymer | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |

| P3 | PC71BM | 7.7 | - | - | - |

| PBnDT-DTffBT | - | 8.43 | - | - | - |

| Thiophene-based double-cable polymer | PBI side units | 4.35 | - | - | - |

| PffBT4T-C9C13 | Fullerene | 11.7 | - | - | - |

| BT-polymers | Non-fullerene | >18 | - | - | - |

| BT-polymers | All-polymer | >14 | - | - | - |

Organic Light-Emitting Diodes (OLEDs)

Benzothiadiazole derivatives are key materials in the advancement of OLED technology.[5] They are utilized in various layers of the OLED stack, including as emitting layer materials, electron transport layer (ETL) materials, and hole blocking layer (HBL) materials.[5] The D-A structure enables the tuning of the emission color and efficiency. For instance, triphenylamine (donor) and benzothiadiazole (acceptor) based compounds have been developed as efficient orange and red emitters in non-doped OLEDs.[2][6] A recently developed strategy involves using thermally activated delayed fluorescence (TADF) materials as sensitizers for fluorescent BTD derivatives, leading to high-efficiency OLEDs.[7][8]

Table 2: Performance of Benzothiadiazole-Based OLEDs

| Emitter | Host | Max. EQE (%) | Max. Luminance (cd/m²) | Emission Peak (nm) |

| TBAN | - | 5.7 | 74,820 | 596 |

| XBTD-NPh (TSF) | TADF sensitizer | 14.3 | - | - |

| 3TBT-TPA | - | 0.58 | - | 753 |

Organic Field-Effect Transistors (OFETs)

The charge transport properties of benzothiadiazole-based materials make them suitable for the active layer in OFETs. By modifying the BTD core and the donor units in D-A copolymers, both p-type (hole-transporting) and n-type (electron-transporting) semiconductors can be realized.[9][10] For example, copolymers of a fused donor unit (CDTT) with functionalized benzothiadiazole acceptors have shown promising electron mobilities.[9][11][12] Alkoxy-functionalized BTD copolymers have also demonstrated high charge carrier mobilities.[13]

Table 3: Performance of Benzothiadiazole-Based OFETs

| Polymer/Small Molecule | Mobility (cm²/Vs) | On/Off Ratio | Channel Type |

| PCDTT-DCNBT | 0.031 | - | n-type |

| PCDTT-FCNBT | 0.4 | - | n-type |

| PCDTT-NO2FBT | 0.024 | - | n-type |

| TT-BT with nonyl side chain | 0.1 | 3.5 x 10³ | p-type |

| CP3 | 0.67 | - | - |

| Compound 1 | 10⁻⁴ | 10⁵ | p-type |

Applications as Fluorescent Probes and Sensors

The excellent photophysical properties of benzothiadiazole derivatives, such as high photostability, large Stokes shifts, and high quantum yields, make them ideal candidates for fluorescent probes and sensors.[14][15][16] These probes have been successfully used for bioimaging applications, including staining specific organelles within cells like the cell nuclei, mitochondria, and lipid droplets.[16][17][18] The design of BTD-based chemosensors allows for the detection of various analytes, including ions and neutral molecules.[14]

Table 4: Photophysical Properties of Selected Benzothiadiazole Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield | Stokes Shift (nm) |

| XBTD-NPh | 300-400, 410-500 | - | 98% | - |

| 2a, 2c | 452-526 | green to near IR | - | - |

| 2b, 2d | 452-526 | green to red | - | - |

| Ph2P(S)CH(Ph)NH-btd (3) | - | 519-536 | 93% (solid state) | - |

| TBAN | - | 596 | - | - |

| TBT | - | 615 | - | - |

Experimental Protocols

Synthesis of Benzothiadiazole-Based Materials

The synthesis of BTD-based materials typically starts with the preparation of a functionalized BTD core, most commonly 4,7-dibromo-2,1,3-benzothiadiazole. This key intermediate is then used in cross-coupling reactions to build larger conjugated molecules and polymers.

Protocol 1: Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole [1][4][19]

This protocol describes the bromination of 2,1,3-benzothiadiazole.

Materials:

-

2,1,3-benzothiadiazole

-

Hydrobromic acid (48%)

-

Bromine

-

Saturated sodium bisulfite (NaHSO₃) solution

-

Deionized water

-

Ethanol

Procedure:

-

In a two-necked round-bottom flask, dissolve 2,1,3-benzothiadiazole in hydrobromic acid.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of bromine in hydrobromic acid dropwise to the reaction mixture.

-

After the addition is complete, allow the mixture to stir at room temperature for 4 hours, followed by refluxing for 6 hours. An orange solid precipitate should form.

-

Cool the reaction mixture to room temperature.

-

Add a saturated solution of sodium bisulfite to quench the excess bromine.

-

Filter the solid product and wash it thoroughly with deionized water and then with diethyl ether.

-

Recrystallize the crude product from ethanol to obtain pure 4,7-dibromo-2,1,3-benzothiadiazole as a white solid.

Protocol 2: Synthesis of a Benzothiadiazole-based Polymer via Stille Coupling [3][20]

This protocol provides a general procedure for the copolymerization of a dibrominated BTD monomer with a distannylated donor monomer.

Materials:

-

4,7-bis(5-bromothiophen-2-yl)benzo[1][3][21]thiadiazole (BTD-based monomer)

-

Distannylated donor monomer (e.g., 2,5-bis(trimethylstannyl)thiophene)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Anhydrous toluene

-

2 M Sodium carbonate (Na₂CO₃) solution

Procedure:

-

In a Schlenk flask, dissolve the BTD-based monomer and the distannylated donor monomer in anhydrous toluene.

-

Degas the solution by bubbling with nitrogen for 15 minutes.

-

Add the palladium catalyst (Pd₂(dba)₃) and the phosphine ligand (P(o-tol)₃) to the reaction mixture.

-

Purge the mixture with nitrogen again for 15 minutes.

-

Add the aqueous sodium carbonate solution.

-

Flush the flask with nitrogen one more time and then heat the mixture to reflux under a nitrogen atmosphere for 24-48 hours.

-

After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into methanol.

-

Collect the polymer by filtration and purify it by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers.

-

Dissolve the polymer in a suitable solvent like chloroform or chlorobenzene and precipitate it again in methanol.

-

Collect the final polymer and dry it under vacuum.

Protocol 3: Synthesis of a Benzothiadiazole-based Material via Suzuki Coupling [13]

This protocol outlines a general procedure for the Suzuki coupling of a dibrominated BTD monomer with a diboronic acid or ester donor monomer.

Materials:

-

4,7-dibromo-2,1,3-benzothiadiazole

-

Diboronic acid or ester donor monomer (e.g., thiophene-2,5-diboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

Procedure:

-

To a reaction vessel, add the dibrominated BTD monomer, the diboronic acid or ester donor monomer, and potassium carbonate.

-

Add a mixture of toluene and water.

-

Degas the mixture by bubbling with argon for 15-20 minutes.

-

Add the palladium catalyst (Pd(PPh₃)₄) to the mixture.

-

Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere for 24-72 hours.

-

After cooling, pour the mixture into water and extract the product with an organic solvent such as dichloromethane or chloroform.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Evaporate the solvent and purify the crude product by column chromatography or recrystallization.

Device Fabrication

Protocol 4: Fabrication of a Benzothiadiazole-Based Organic Solar Cell

This is a general procedure for fabricating an inverted-type organic solar cell.

Materials:

-

Patterned indium tin oxide (ITO)-coated glass substrates

-

Zinc oxide (ZnO) nanoparticle solution

-

Benzothiadiazole-based polymer (donor)

-

Fullerene or non-fullerene acceptor (e.g., PC₇₁BM or Y6)

-

Chlorobenzene or other suitable organic solvent

-

Molybdenum oxide (MoO₃)

-

Silver (Ag)

Procedure:

-

Clean the ITO-coated glass substrates by sequential sonication in detergent, deionized water, acetone, and isopropanol.

-

Dry the substrates and treat them with UV-ozone for 15 minutes.

-

Spin-coat a thin layer of ZnO nanoparticle solution onto the ITO surface to form the electron transport layer (ETL). Anneal the substrates at an appropriate temperature.

-

Prepare a blend solution of the benzothiadiazole-based polymer and the acceptor in a suitable solvent (e.g., chlorobenzene) in a nitrogen-filled glovebox.

-

Spin-coat the active layer blend onto the ZnO layer. The thickness is controlled by the spin speed and solution concentration.

-

Transfer the substrates to a thermal evaporator.

-

Deposit a thin layer of MoO₃ as the hole transport layer (HTL) under high vacuum.

-

Deposit a thicker layer of Ag as the top electrode through a shadow mask to define the device area.

-

Encapsulate the device to protect it from air and moisture.

Protocol 5: Fabrication of a Benzothiadiazole-Based Organic Field-Effect Transistor (OFET) [22]

This protocol describes the fabrication of a top-gate, bottom-contact OFET.

Materials:

-

Highly doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (Si/SiO₂)

-

Gold (Au)

-

Benzothiadiazole-based polymer solution

-

Poly(methyl methacrylate) (PMMA) or other suitable gate dielectric

-

Aluminum (Al) or other suitable gate metal

Procedure:

-

Clean the Si/SiO₂ substrate.

-

Pattern the gold source and drain electrodes on the SiO₂ surface using photolithography and thermal evaporation.

-

Treat the substrate surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane) to improve the interface with the organic semiconductor.

-

Spin-coat the benzothiadiazole-based polymer solution onto the substrate to form the semiconductor layer.

-

Anneal the film at an optimized temperature to improve the morphology and crystallinity.

-

Spin-coat a layer of the gate dielectric (e.g., PMMA) on top of the semiconductor layer.

-

Deposit the gate electrode (e.g., aluminum) by thermal evaporation through a shadow mask.

Mandatory Visualizations

Caption: General synthesis workflow for benzothiadiazole-based conjugated polymers.

Caption: Typical architecture of a conventional organic solar cell.

Caption: Layered structure of a typical organic light-emitting diode.

Conclusion

The benzothiadiazole core has proven to be a cornerstone in the development of high-performance organic electronic materials. Its unique electronic properties and synthetic versatility have enabled significant progress in organic solar cells, OLEDs, OFETs, and fluorescent sensors. The continued exploration of new BTD derivatives and the optimization of device fabrication techniques promise further advancements in these fields. This guide provides a comprehensive resource for researchers and professionals, offering key data and detailed methodologies to facilitate further innovation in the exciting area of benzothiadiazole-based materials.

References

- 1. Page loading... [guidechem.com]

- 2. Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells [cjps.org]

- 3. benchchem.com [benchchem.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 6. Triphenylamine/benzothiadiazole-based compounds for non-doped orange and red fluorescent OLEDs with high efficiencies and low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 11. nbinno.com [nbinno.com]

- 12. heeneygroup.com [heeneygroup.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Molecular engineering of benzothiadiazole-based polymers: balancing charge transport and stretchability in organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. stemmpress.com [stemmpress.com]

- 18. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rsc.org [rsc.org]

- 20. Design and synthesis of benzothiadiazole–oligothiophene polymers for organic solar cell applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans - Google Patents [patents.google.com]

- 22. Benzothiadiazole versus Thiazolobenzotriazole: A Structural Study of Electron Acceptors in Solution‐Processable Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

2,1,3-Benzothiadiazole Derivatives: A Technical Guide for Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,1,3-Benzothiadiazole (BTD) has emerged as a critical electron-accepting building block in the design and synthesis of high-performance organic semiconductors.[1][2][3][4][5][6][7] Its inherent electron-deficient nature, coupled with a rigid and planar structure, allows for the systematic tuning of electronic and photophysical properties in resulting materials.[1][4][6] This guide provides an in-depth technical overview of BTD derivatives, focusing on their application in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).

The strong electron-withdrawing capability of the BTD core is fundamental to its utility.[1][4][6] When incorporated into a donor-acceptor (D-A) molecular architecture, BTD derivatives can exhibit improved electronic properties, making them suitable for a range of organic electronic applications.[2][8] The ability to modify the BTD core with various functional groups, such as fluorine or cyano groups, provides a powerful tool for fine-tuning the frontier molecular orbital (FMO) energy levels, which is crucial for optimizing device performance.[3][9] This guide will delve into the synthesis, properties, and device applications of these versatile compounds, offering a valuable resource for the rational design of next-generation organic electronic materials.

Synthesis of 2,1,3-Benzothiadiazole Derivatives

The synthesis of BTD derivatives often starts from commercially available ortho-phenylenediamine, which can be converted to the key intermediate 4,7-dibromo-2,1,3-benzothiadiazole.[4] This intermediate serves as a versatile platform for introducing various functional groups through cross-coupling reactions.

Experimental Protocol: Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole

A foundational precursor for many functionalized benzothiadiazole derivatives is 4,7-dibromo-2,1,3-benzothiadiazole. A common synthetic route is the bromination of 2,1,3-benzothiadiazole.[3]

Procedure:

-

Dissolve 2,1,3-benzothiadiazole in concentrated sulfuric acid.

-

Add N-bromosuccinimide (NBS) portion-wise to the solution at a controlled temperature (e.g., 60°C).

-

Stir the reaction mixture for a specified duration (e.g., 12 hours).

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the precipitate and wash thoroughly with deionized water, methanol, and n-hexane.

-

Dry the resulting solid to obtain 4,7-dibromo-2,1,3-benzothiadiazole.[3]

Experimental Protocol: Suzuki Coupling for Aryl Substitution

The Suzuki coupling reaction is a versatile method for introducing aryl or heteroaryl substituents onto the BTD core.[3][4]

Procedure:

-

In a reaction vessel, combine 4,7-dibromo-2,1,3-benzothiadiazole, the desired boronic acid or boronic ester derivative, a palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2 with a suitable ligand), and a base (e.g., K2CO3, Cs2CO3).

-

Add a suitable solvent system (e.g., toluene, dioxane, and/or water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir for the required time (typically several hours).

-

After completion, cool the reaction mixture and perform an aqueous workup.

-

Extract the organic layer, dry it over an anhydrous salt (e.g., MgSO4), and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired BTD derivative.

Experimental Protocol: Stille Coupling for Thienyl Substitution

The Stille coupling reaction is frequently employed to synthesize BTD derivatives with thiophene-based substituents.[8]

Procedure:

-

To a mixture of 4,7-bis(5-bromothiophen-2-yl)benzothiadiazole and a stannylated thiophene derivative (e.g., 2-(tributylstannyl)thiophene) in an anhydrous solvent like THF, add a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) under an inert atmosphere.[8]

-

Reflux the resulting mixture with stirring for an extended period (e.g., 48-70 hours).[8]

-

After cooling, concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with water and extract with an organic solvent like ethyl acetate.

-

Wash the organic extract with brine, dry it over anhydrous magnesium sulfate, and concentrate.

-

Purify the final product using column chromatography.

Caption: General synthesis workflow for BTD derivatives.

Electronic and Photophysical Properties

The electronic properties of BTD derivatives are central to their performance in organic electronic devices. The introduction of electron-withdrawing groups to the BTD core significantly impacts the frontier molecular orbital (FMO) energy levels, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Caption: Donor-Acceptor concept in BTD-based materials.

Comparative Data of BTD Derivatives

The following table summarizes the key electronic and photophysical properties of several BTD derivatives.

| Derivative | Donor Unit | Acceptor Unit Functionalization | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Application | Reference |

| 2a | Selenophene | - | -5.60 | -3.22 | 2.38 | OLED | [8] |

| 2b | Pyridine | - | -5.76 | -3.38 | 2.38 | OLED | [8] |

| 2c | 3,4-ethylenedioxythiophene | - | -5.24 | -3.49 | 1.75 | OLED | [8] |

| 2d | Bithiophene | - | -5.86 | -3.48 | 2.38 | OLED | [8] |

| PCDTT-DFBT | CDTT | 5,6-difluoro | - | - | - | OFET | [9] |

| PCDTT-DCNBT | CDTT | 5,6-dicyano | - | - | - | OFET | [9] |

| PCDTT-FCNBT | CDTT | 6-fluoro-5-cyano | - | - | - | OFET | [9] |

| PCDTT-NO2FBT | CDTT | 5-fluoro-6-nitro | - | - | - | OFET | [9] |

| PBDT-DTTBT | Benzodithiophene | Hexylthiophene side chains | -5.47 | - | ~1.7 | OSC | [10] |

Applications in Organic Electronics

BTD derivatives have been successfully employed in a variety of organic electronic devices due to their tunable electronic properties and good charge transport characteristics.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, BTD-based materials can be used as emissive layers, contributing to enhanced device efficiency and improved color saturation.[11] The D-A structure facilitates intramolecular charge transfer, leading to emission in the visible and near-infrared regions.[8]

Organic Field-Effect Transistors (OFETs)

For OFETs, both p-type and n-type BTD-based polymers have been developed.[9] By carefully selecting the donor and acceptor units and modifying the BTD core, the charge carrier mobility can be optimized. For instance, fluorination of the BTD unit has been shown to lower the LUMO level, promoting electron injection and enabling ambipolar or n-type behavior.[9]

| Polymer | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Reference |

| PCDTT-BT | up to 0.67 | - | [9] |

| PCDTT-DFBT | 0.38 | 0.17 | [9] |

| PCDTT-DCNBT | - | 0.031 | [9] |

| PCDTT-FCNBT | - | 0.4 | [9] |

| PCDTT-NO2FBT | - | 0.024 | [9][12] |

Organic Solar Cells (OSCs)

In OSCs, BTD-based polymers are used as either electron donor or acceptor materials in the active layer of bulk heterojunction devices.[13][14] The broad absorption and appropriate energy level alignment of BTD derivatives are crucial for efficient light harvesting and charge separation.

| Polymer | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

| PBDT-DTTBT | 0.80 | 12.72 | 60.97 | 6.19 | [10] |

Experimental Protocol: Fabrication of a Bulk Heterojunction Organic Solar Cell

This protocol outlines the general steps for fabricating a simple bulk heterojunction OSC.

Procedure:

-

Substrate Cleaning: Sequentially clean ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.

-

Hole Transport Layer (HTL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate and anneal at a specified temperature (e.g., 150°C) for a set time (e.g., 15 minutes).[15]

-

Active Layer Deposition: Prepare a solution of the BTD-based polymer (donor) and a fullerene derivative (acceptor) (e.g., PC71BM) in a suitable solvent like chloroform.[10][15] Spin-coat the active layer solution onto the HTL in an inert atmosphere (glovebox).

-

Electron Transport Layer (ETL) Deposition (Optional): A thin layer of a suitable ETL material can be deposited on top of the active layer.

-

Cathode Deposition: Deposit a metal cathode (e.g., aluminum) by thermal evaporation under high vacuum.

-

Encapsulation: Encapsulate the device to protect it from oxygen and moisture.

Caption: Workflow for organic solar cell fabrication.

Conclusion

2,1,3-Benzothiadiazole and its derivatives are a versatile class of materials that have significantly advanced the field of organic electronics.[2][3] Their strong electron-accepting character and the ease with which their electronic properties can be tuned through chemical modification make them ideal candidates for a wide range of applications, including OLEDs, OFETs, and OSCs.[1][4][6] The synthetic methodologies are well-established, allowing for the creation of a diverse library of BTD-based compounds with tailored functionalities.[3][8] This guide has provided a comprehensive overview of the synthesis, properties, and applications of BTD derivatives, along with detailed experimental protocols and comparative data, to aid researchers in the continued development of high-performance organic electronic devices. The ongoing exploration of novel BTD structures and their incorporation into advanced device architectures promises to further unlock their potential in next-generation electronics.

References

- 1. research.polyu.edu.hk [research.polyu.edu.hk]

- 2. Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4,7-Di-2-thienyl-2,1,3-benzothiadiazole with hexylthiophene side chains and a benzodithiophene based copolymer for efficient organic solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. nbinno.com [nbinno.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells [cjps.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Photophysical Properties of 2,1,3-Benzothiadiazole Fluorophores

The 2,1,3-benzothiadiazole (BTD) scaffold is a privileged heterocyclic motif that has garnered significant attention across medicinal chemistry, materials science, and diagnostics.[1] Its inherent electron-deficient nature, combined with a rigid, planar structure and high photostability, makes it an exceptional building block for the creation of advanced fluorescent materials.[2] BTD derivatives are integral to a wide range of applications, including organic light-emitting diodes (OLEDs), solar cells, fluorescent probes for bioimaging, and sensing devices.[2][3][4][5]

A key feature of many BTD-based fluorophores is their "push-pull" or donor-π-acceptor (D-π-A) architecture. In this design, the electron-withdrawing BTD core (the acceptor) is coupled with an electron-donating group through a π-conjugated system.[6][7] This arrangement facilitates an efficient intramolecular charge transfer (ICT) upon photoexcitation, which is fundamental to the unique photophysical properties of these compounds, such as large Stokes shifts and pronounced solvatochromism.[8]

Core Photophysical Properties

The fluorescence of 2,1,3-benzothiadiazole derivatives is governed by a series of photophysical processes. Upon absorbing a photon, the molecule transitions from its ground state (S₀) to an excited singlet state (S₁). This absorption typically involves two main electronic transitions: a higher-energy π-π* transition and a lower-energy n-π* transition, which often overlaps with a charge-transfer band in D-A systems.[6][9] The molecule can then return to the ground state through several pathways:

-

Fluorescence: Radiative decay from S₁ to S₀, emitting a photon. The rate constant for this process is denoted as kᵣ.

-

Non-radiative Decay: Energy dissipation through processes like internal conversion and intersystem crossing to a triplet state, without the emission of light. The combined rate constant for these pathways is kₙᵣ.[10]

The key parameters that define the character of a BTD fluorophore are:

-

Absorption and Emission Maxima (λₐₑ and λₑₘ): These wavelengths correspond to the peaks of the absorption and emission spectra. For BTD derivatives, absorption often occurs in the violet-blue region, with emission in the green to red/near-IR range.[8][11]

-

Stokes Shift: The difference in energy (or wavelength) between the absorption and emission maxima. BTD fluorophores are known for their large Stokes shifts, which are advantageous for fluorescence imaging as they minimize self-absorption and improve signal-to-noise ratios.[7][8]

-

Fluorescence Quantum Yield (Φꜰ): This is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.[10] It is defined by the equation: Φꜰ = kᵣ / (kᵣ + kₙᵣ). Values can range from 0 to 1.0, with higher values indicating brighter fluorescence.[12]

-

Fluorescence Lifetime (τꜰ): The average time a molecule remains in the excited state before returning to the ground state. It is the reciprocal of the sum of all decay rates: τꜰ = 1 / (kᵣ + kₙᵣ).[12][13]

Structure-Property Relationships

The photophysical properties of BTD fluorophores can be precisely tuned by chemical modification. The relationship between the molecular structure and the resulting optical properties is a cornerstone of designing new functional molecules.

-

Donor-Acceptor Interaction: The strength of the electron-donating group attached to the BTD acceptor core is a primary determinant of the ICT character. Stronger donors lead to a greater separation of charge in the excited state, resulting in a more pronounced red-shift in the emission spectrum.

-

π-Conjugation: Extending the π-conjugated system, for instance by inserting thiophene or phenyl groups, typically lowers the HOMO-LUMO energy gap.[14] This leads to a bathochromic (red) shift in both absorption and emission wavelengths.

-

Fluorination: The introduction of fluorine atoms to the benzothiadiazole core is a common strategy to lower the energy levels of both the HOMO and LUMO.[9] This can enhance the performance of materials in organic photovoltaics and can also influence molecular packing in the solid state due to stronger intermolecular contacts.[9]

Caption: A diagram illustrating the Donor-π-Acceptor architecture of BTD fluorophores.

Environmental Effects

BTD fluorophores with significant ICT character are often highly sensitive to their local environment.

-

Solvatochromism: This phenomenon is the change in absorption or emission color as a function of solvent polarity.[3] In polar solvents, the excited ICT state is stabilized more than the ground state, leading to a red-shift in the fluorescence spectrum. This property makes BTDs excellent probes for sensing environmental polarity.[15][16]

-

Aggregation-Induced Emission (AIE): Some BTD derivatives are weakly fluorescent in solution but become highly emissive upon aggregation in the solid state or in poor solvents.[15] This is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways.

-

Mechanochromism: Certain D-A type BTD compounds exhibit mechanochromism, where their fluorescence color changes in response to mechanical stimuli like grinding or shearing.[15] This is typically caused by a transition between different solid-state packing arrangements (e.g., crystalline to amorphous).[15]

Quantitative Photophysical Data

The following table summarizes key photophysical properties for selected 2,1,3-benzothiadiazole derivatives from the literature. This data illustrates the tunability of the BTD core.

| Derivative Name/Structure | Solvent | λₐₑ (nm) | λₑₘ (nm) | Stokes Shift (cm⁻¹) | Φꜰ | Reference |

| BTIA-ester | DMF | 398 | 477 | 6060 | 0.63 | [7] |

| BTIA-COOH | DMF | 412 | 502 | 6050 | 0.11 | [7] |

| BTD-NMe₂ | Dichloromethane | 443 | 545 | - | - | [3] |

| BTD-NMe₂ | Methanol | 457 | 610 | - | - | [3] |

| Compound 2a | Dichloromethane | 311, 452 | - | - | - | [6] |

| Compound 2c | Dichloromethane | 370, 526 | - | - | - | [6] |

| BT-2TPE (Pristine Powder) | Solid State | - | 545 | - | - | [15] |

| BT-2TPE (Annealed) | Solid State | - | 513 | - | - | [15] |

Experimental Protocols

Accurate characterization of photophysical properties is crucial for the development and application of BTD fluorophores. Below are standard protocols for key measurements.

Steady-State Absorption and Fluorescence Spectroscopy

This protocol determines the absorption and emission maxima (λₐₑ and λₑₘ) and the Stokes shift.

-

Materials:

-

BTD derivative of interest.

-

Spectroscopic grade solvent (e.g., Dichloromethane, DMF, Toluene).

-

Quartz cuvettes (1 cm path length).

-

-

Instrumentation:

-

UV-Vis Spectrophotometer.

-

Spectrofluorometer.

-

-

Procedure:

-

Prepare a stock solution of the BTD derivative in the chosen solvent.

-

Prepare a dilute solution from the stock, ensuring the absorbance at the maximum wavelength (λₘₐₓ) is between 0.05 and 0.1 to avoid inner filter effects in fluorescence measurements.

-

Absorption Measurement: Place the cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range. Note the λₐₑ.

-

Fluorescence Measurement: Place the same cuvette in the spectrofluorometer. Set the excitation wavelength to the measured λₐₑ.

-

Scan the emission spectrum from a wavelength slightly longer than the excitation wavelength to the near-IR region. Record the emission maximum, λₑₘ.

-

-

Data Analysis:

-

Calculate the Stokes Shift in nanometers (nm): Stokes Shift = λₑₘ - λₐₑ.

-

Calculate the Stokes Shift in wavenumbers (cm⁻¹): Stokes Shift = (1/λₐₑ - 1/λₑₘ) x 10⁷.

-

Relative Fluorescence Quantum Yield (Φꜰ) Measurement

This method compares the fluorescence of the sample to a well-characterized standard.

-

Materials:

-

BTD derivative (sample).

-

Fluorescence standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φꜰ = 0.95; Fluorescein in 0.1 N NaOH, Φꜰ = 0.925).[17]

-

Spectroscopic grade solvent.

-

-

Instrumentation:

-

UV-Vis Spectrophotometer.

-

Spectrofluorometer.

-

-

Procedure:

-

Prepare a series of five dilutions for both the sample and the standard in the same solvent.

-

The absorbance of each solution at the excitation wavelength should be kept below 0.1 to ensure linearity.

-

Measure the absorption spectrum for each solution and record the absorbance at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.

-

Integrate the area under the emission curve for each measurement.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Determine the slope (Gradient) of each line.

-

Calculate the quantum yield of the sample (Φₓ) using the following equation: Φₓ = Φₛ * (Gradₓ / Gradₛ) * (nₓ² / nₛ²) Where:

-

Φₛ is the quantum yield of the standard.

-

Gradₓ and Gradₛ are the gradients for the sample and standard, respectively.

-

nₓ and nₛ are the refractive indices of the sample and standard solutions (assumed to be the same if the same solvent is used).

-

-

Fluorescence Lifetime (τꜰ) Measurement via TCSPC

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.[18][19]

-

Instrumentation:

-

Pulsed light source with a high repetition rate (e.g., picosecond laser diode or Ti:Sapphire laser).

-

High-speed photodetector (e.g., microchannel plate photomultiplier tube, MCP-PMT).

-

TCSPC electronics (Constant Fraction Discriminator, Time-to-Amplitude Converter, Analog-to-Digital Converter).

-

-

Procedure:

-

Prepare a dilute solution of the BTD fluorophore as in the steady-state measurements.

-

Excite the sample with the pulsed laser set to the absorption maximum.

-

Collect the emitted photons at the emission maximum. The TCSPC system measures the time delay between the laser pulse (start signal) and the detection of the first fluorescence photon (stop signal).

-

Repeat this process millions of times to build a histogram of photon arrival times, which represents the fluorescence decay curve.

-

Measure an instrument response function (IRF) using a scattering solution (e.g., Ludox) to account for the temporal spread of the instrument itself.

-

-

Data Analysis:

-

The raw decay data is fitted to a multi-exponential decay model by deconvolving the IRF.

-

The goodness of the fit is assessed by the chi-squared (χ²) value.

-

The resulting decay times (τ₁, τ₂, etc.) and their pre-exponential factors provide the fluorescence lifetime(s) of the sample.

-

Experimental and Developmental Workflow

The development of novel BTD derivatives, whether for therapeutic or material applications, follows a structured workflow from initial design to final evaluation.

Caption: A generalized workflow for the synthesis and evaluation of BTD derivatives.

Application in Biological Signaling Pathways

BTD-based probes are increasingly used to visualize and study complex biological systems. Their tunable fluorescence allows for the design of probes that respond to specific analytes or environmental changes within cells. For example, BTD derivatives have been developed as inhibitors and probes for critical signaling pathways implicated in cancer, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.

Caption: Overview of signaling pathways that can be targeted by BTD-based compounds.

Conclusion

The 2,1,3-benzothiadiazole core is a remarkably versatile platform for the design of advanced fluorophores. Through well-understood structure-property relationships, researchers can rationally tune their photophysical characteristics—including absorption/emission wavelengths, quantum yield, and environmental sensitivity—to suit a vast array of applications. From high-performance organic electronics to sophisticated probes for interrogating complex biological systems, the continued exploration of BTD chemistry promises to yield even more innovative and impactful technologies. The experimental protocols and workflows detailed herein provide a foundational guide for professionals seeking to harness the unique potential of this important fluorophore class.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism [mdpi.com]

- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 5. researchgate.net [researchgate.net]

- 6. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties | MDPI [mdpi.com]

- 7. Unravelling the photobehavior of a 2,1,3-benzothiadiazole-based HOF and its molecular units: experimental and theoretical insights into their spectros ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC01368A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Quantum yield - Wikipedia [en.wikipedia.org]

- 11. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 15. Synthesis, characterization, aggregation-induced emission, solvatochromism and mechanochromism of fluorinated benzothiadiazole bonded to tetraphenylethenes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mbexc.de [mbexc.de]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Labeling Cysteine Residues with 5-(Bromomethyl)-2,1,3-benzothiadiazole